2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
Compounds like this typically belong to the class of organic compounds known as carboxylic acids . Carboxylic acids contain a -COOH group and are often involved in various chemical reactions due to their reactivity .
Synthesis Analysis
The synthesis of complex organic compounds usually involves multiple steps, each requiring specific reagents and conditions . For example, esters can be produced by the reaction of acids with alcohols .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds .Chemical Reactions Analysis
Carboxylic acids, like the one in your compound, can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure .Scientific Research Applications
- Acrylates are essential in polymer chemistry due to their bifunctional nature. They contain a vinyl group that readily undergoes polymerization, while the carbonyl group allows for various functional modifications using alcohols or amines .
- Poly(2-ethylhexyl acrylate-co-methyl allyl polyethylene glycols ether-co-acrylic acid) copolymers serve as PSAs. These materials adhere to surfaces with light pressure and can be easily removed without leaving residue .
Polymer Chemistry and Materials Science
Pressure-Sensitive Adhesives (PSAs)
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .
properties
IUPAC Name |
2-(2-ethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-10-5-3-4-6-14(10)18-15(19)12-8-7-11(17(21)22)9-13(12)16(18)20/h3-9H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPCVSBORBLUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355513 | |
Record name | STK274997 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
690671-26-2 | |
Record name | STK274997 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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